HDAC3 Inhibition Potency: 3-Cyano Substitution Delivers Nanomolar Affinity Where Des-Cyano Analogs Show Negligible Activity
The 3-cyano-substituted benzamide (CAS 1206986-93-7) inhibits human recombinant HDAC3 with an IC₅₀ of 1.80 nM in an HDAC-Glo assay (20 min incubation) [1]. In contrast, the closest structurally documented comparator — 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS not specified, differing only in halogen substitution at the benzamide ring) — inhibited human recombinant HDAC3 with an IC₅₀ of 10,000 nM (10 μM) under comparable conditions [2]. This represents an approximately 5,500-fold difference in potency attributable to specific substitution at the benzamide meta-position.
| Evidence Dimension | HDAC3 enzymatic inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 nM against human recombinant HDAC3 |
| Comparator Or Baseline | 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: IC₅₀ = 10,000 nM |
| Quantified Difference | ~5,500-fold lower IC₅₀ for the 3-cyano compound |
| Conditions | HDAC-Glo assay, recombinant human HDAC3, 20 min incubation (both entries from BindingDB/ChEMBL curated data) |
Why This Matters
Nanomolar HDAC3 engagement is a prerequisite for epigenetic probe and lead optimization campaigns; the >5,500-fold potency differential means the 3-cyano compound is fit-for-purpose in HDAC-targeting studies whereas the halogenated comparator is effectively inactive at pharmacologically relevant concentrations.
- [1] BindingDB Entry BDBM50481803 (CHEMBL5269123). HDAC3 IC₅₀ = 1.80 nM. Curated by ChEMBL, Sapienza University of Rome. View Source
- [2] BindingDB Entry BDBM50089658 (CHEMBL3577299). HDAC3 IC₅₀ = 10,000 nM for 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. View Source
